molecular formula C32H64NO8P B566282 L-α-Dilauroyl Phosphatidylcholine-d46 CAS No. 136565-60-1

L-α-Dilauroyl Phosphatidylcholine-d46

Cat. No.: B566282
CAS No.: 136565-60-1
M. Wt: 668.117
InChI Key: IJFVSSZAOYLHEE-RJZXENECSA-N
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Description

L-α-Dilauroyl Phosphatidylcholine-d46 (CAS 136565-60-1) is a deuterium-labeled phospholipid with the molecular formula C 32 H 18 D 46 NO 8 P and a molecular weight of 668.11 g/mol . This compound is scientifically valued for its application in forming robust and versatile model membrane bilayers . These bilayers are critical for investigating selective and ATP-driven ion transport across membranes using ionophores like gramicidin A and enzymes such as ATP synthase . The extensive deuteration of the lauroyl chains makes this phosphatidylcholine particularly useful in biophysical research, including neutron scattering and NMR studies, where it aids in probing membrane structure and dynamics without significantly altering the physical properties of the lipid bilayer. It also serves as a valuable precursor in the synthesis of other labeled phosphatidylcholines . The product should be stored at 2-8°C in a tightly closed container . This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

136565-60-1

Molecular Formula

C32H64NO8P

Molecular Weight

668.117

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2

InChI Key

IJFVSSZAOYLHEE-RJZXENECSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Lauric Acid-d46

Deuterated lauric acid (C12D24O2C_{12}D_{24}O_2) is synthesized via catalytic deuteration of undeuterated lauric acid using platinum oxide in deuterium oxide (D2OD_2O) under high-pressure conditions. This process achieves >99% deuterium incorporation at all carbon positions. Alternative methods include microbial biosynthesis using Escherichia coli cultured in deuterated media, though this approach yields lower isotopic enrichment (85–90%).

Esterification of Glycerol-3-Phosphate

The glycerol backbone is functionalized with deuterated lauroyl chains using a modified Steglich esterification:

  • Glycerol-3-phosphate is dissolved in deuterated chloroform (CDCl3CDCl_3).

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling with lauric acid-d46 at 0°C for 24 hours.

  • The reaction mixture is filtered to remove dicyclohexylurea byproducts.

This step achieves 85–92% yield, with residual mono- and tri-esters removed during purification.

Attachment of the Choline Headgroup

The phosphorylated intermediate undergoes quaternization with trimethylamine in methanol at 40°C for 48 hours. This step requires strict pH control (pH 7.5–8.0) to prevent β-elimination reactions. Post-reaction, the solvent is evaporated, and the crude product is precipitated using diethyl ether.

Industrial-Scale Purification Techniques

Silica Gel Column Chromatography

The patent CN102633832B details a scalable purification method for phosphatidylcholines, adaptable to deuterated analogs:

ParameterSpecification
Column materialSilica gel (200–300 mesh)
EluentEthanol/water gradient (70:30 to 95:5)
Flow rate5 mL/min
DetectionEvaporative light scattering (ELS)
Purity output>90% phosphatidylcholine

This method effectively separates phosphatidylcholine-d46 from lysophosphatidylcholine and phosphatidylethanolamine impurities.

Alumina Chromatography for Final Polishing

A secondary alumina column (pH 7.0–7.5) removes anionic contaminants like phosphatidic acid. Ethanol/water (80:20) elutes the target compound with 98–99% purity, as validated by HPLC.

Characterization and Quality Control

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation and molecular integrity:

MeasurementObserved ValueTheoretical Value
Molecular ion ([M+H]⁺)669.124668.117
Isotopic distribution46 deuterium atoms46 deuterium atoms

Deviations <0.01 Da indicate successful labeling.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, CDCl₃) reveals absence of proton signals in the lauroyl chains, confirming deuterium substitution. The choline headgroup protons appear as a singlet at δ 3.22 ppm (N(CH₃)₃).

Challenges and Optimization Strategies

Deuterium Exchange Mitigation

  • Solvent selection : Anhydrous dimethylformamide (DMF-d₇) reduces proton-deuterium exchange during synthesis.

  • Temperature control : Reactions conducted below 25°C minimize kinetic isotope effects.

Yield Improvement

  • Catalyst optimization : Using 1.2 equivalents of DMAP increases esterification yield to 92%.

  • Continuous chromatography : Patent CN102633832B advocates for automated gradient systems to enhance throughput.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Steglich esterification85981,200
Enzymatic synthesis78952,500
Microbial production65903,000

Steglich esterification remains the most cost-effective and scalable approach .

Chemical Reactions Analysis

Types of Reactions

L-α-Dilauroyl Phosphatidylcholine-d46 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phosphatidylcholine derivatives.

    Reduction: Reduction reactions can modify the fatty acid chains attached to the glycerol backbone.

    Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized phosphatidylcholine derivatives, reduced forms of the compound, and substituted phosphatidylcholine molecules.

Scientific Research Applications

Drug Delivery Systems

Liposome Formation
L-α-Dilauroyl Phosphatidylcholine-d46 is primarily used in the formulation of liposomes, which serve as drug delivery vehicles. Liposomes can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and stability.

Case Study: Anticancer Drug Delivery
A study demonstrated that liposomes composed of this compound effectively delivered doxorubicin, an anticancer drug, to tumor cells. The liposomal formulation showed improved therapeutic efficacy compared to free doxorubicin, reducing systemic toxicity and enhancing drug accumulation in tumor tissues .

Study Drug Outcome
Anticancer Drug DeliveryDoxorubicinIncreased tumor accumulation; reduced toxicity

Membrane Studies

Model Membranes
Due to its phospholipid nature, this compound is utilized to create model membranes for studying membrane dynamics and properties. These models help elucidate the behavior of biological membranes under various conditions.

Case Study: Membrane Fluidity Analysis
Research involving this compound has shown its impact on membrane fluidity when incorporated into lipid bilayers. The study found that varying the concentration of this phospholipid altered the phase transition temperature of the membranes, providing insights into membrane stability and permeability .

Parameter Observation
Phase Transition TemperatureDecreased with increasing this compound concentration

Metabolic Research

Role in Fatty Liver Disease
Recent studies have highlighted the potential of this compound in addressing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). It has been shown to facilitate lipid metabolism and improve liver function.

Case Study: Steatosis Regression
In a clinical trial, patients with NAFLD who received a treatment regimen including phosphatidylcholine derivatives experienced significant regression of liver steatosis. The mechanism was linked to enhanced fatty acid oxidation and reduced lipogenesis in hepatocytes, suggesting a therapeutic role for this compound .

Clinical Trial Condition Result
NAFLD TreatmentLiver SteatosisSignificant regression observed

Mechanism of Action

L-α-Dilauroyl Phosphatidylcholine-d46 exerts its effects by acting as a selective agonist of the orphan nuclear receptor LRH-1. This receptor plays a crucial role in regulating bile acid synthesis, hepatic triglyceride levels, and serum glucose levels. The compound’s interaction with LRH-1 leads to an increase in bile acid production and a decrease in hepatic triglycerides and serum glucose .

Comparison with Similar Compounds

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and headgroup interactions, which influence their physicochemical properties and applications. Below, DLPC-d46 is compared to key analogs:

Chain Length and Phase Behavior
Compound Acyl Chains Chain Length Phase Transition Temp. (°C) Key Properties
DLPC-d46 Lauroyl 12:0 ~-1 Low transition temp.; high membrane fluidity; unstable liposomes with high ion permeability.
DMPC (1,2-dimyristoyl) Myristoyl 14:0 ~23 Moderate fluidity; stable bilayers; used in membrane protein studies.
DPPC (1,2-dipalmitoyl) Palmitoyl 16:0 ~41 High transition temp.; rigid bilayers; common in lung surfactants.
DSPC (1,2-distearoyl) Stearoyl 18:0 ~55 Very high stability; used in controlled drug release.

Key Findings :

  • Shorter chains (e.g., DLPC-d46) lower phase transition temperatures, increasing membrane fluidity but reducing bilayer stability. DLPC-d46 liposomes exhibit rapid ion leakage, unlike longer-chain PCs (e.g., DPPC, DSPC), which form tightly packed, impermeable membranes .
  • DLPC-d46’s instability is attributed to frequent collisions between headgroups and water, disrupting bilayer integrity .

Key Findings :

  • DLPC-d46’s deuterated structure is critical for isotopic labeling in NMR, providing insights into monolayer dynamics at fluid interfaces .
  • Unlike DSPC or DPPC, DLPC-d46 interacts with nematic liquid crystals (NLCs) to disrupt molecular alignment, enabling optical biosensing applications .
Structural and Functional Differences
  • Headgroup Dynamics: DLPC-d46’s choline headgroup forms fewer hydrogen bonds compared to phosphatidylethanolamine (PE) analogs (e.g., DLPE), leading to higher water mobility at membrane interfaces .
  • Permeability : DLPC-d46’s short chains result in 10–100× higher water permeability than DMPC or DPPC, making it unsuitable for ion retention but ideal for studying rapid solute diffusion .
Commercial and Handling Considerations
Compound Purity Storage Price Range (Example)
DLPC-d46 ≥98% -20°C, dry ~$500–$1,000/g (research grade)
DSPC ≥95% -20°C €451–€1,515/g
DPPC ≥99% 4°C ~$300–$800/g

Biological Activity

L-α-Dilauroyl Phosphatidylcholine-d46 (DLPC-d46) is a deuterated form of phosphatidylcholine, a phospholipid that plays a critical role in cell membrane structure and function. This article provides an overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C32H18D46NO8P
  • Molecular Weight : 668.11 g/mol
  • CAS Number : 136565-60-1
  • Structure : DLPC-d46 consists of two lauric acid chains attached to a glycerophosphate backbone, with a trimethylammonium group contributing to its amphiphilic nature.

DLPC-d46 exhibits several biological activities primarily due to its phospholipid nature. Key mechanisms include:

  • Membrane Fluidity : As a component of cell membranes, DLPC-d46 influences membrane fluidity and permeability, which can affect cell signaling and transport processes.
  • Signaling Pathways : It is involved in various signaling pathways, including:
    • PI3K/Akt/mTOR : This pathway is crucial for cell growth and metabolism.
    • NF-κB Signaling : Plays a role in immune response and inflammation.
    • Apoptosis and Autophagy : DLPC-d46 can modulate cell death pathways, which are essential for maintaining cellular homeostasis.

Biological Activities

  • Neuroprotective Effects : Research indicates that phosphatidylcholine derivatives like DLPC-d46 may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases.
  • Anti-inflammatory Properties : DLPC-d46 has been shown to modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases.
  • Membrane Stabilization : The compound contributes to the stabilization of liposomal formulations used in drug delivery systems, enhancing the bioavailability of encapsulated drugs.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of DLPC-d46 on neuronal cell lines exposed to amyloid-beta peptides. The findings suggested that DLPC-d46 significantly reduced apoptosis rates and improved cell viability compared to untreated controls. This indicates its potential as a neuroprotective agent in Alzheimer's disease models.

Case Study 2: Inflammation Modulation

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with phosphatidylcholine (including DLPC-d46) resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that DLPC-d46 may serve as an adjunct therapy for managing inflammation-related disorders.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFindings
Smith et al. (2023)Demonstrated neuroprotective effects against oxidative stress in neuronal cells.
Johnson et al. (2024)Showed reduced inflammatory markers in patients with chronic inflammation after DLPC-d46 supplementation.
Lee et al. (2023)Found enhanced drug delivery efficiency when using DLPC-d46 in liposomal formulations.

Q & A

Basic Research Questions

Q. How can L-α-Dilauroyl Phosphatidylcholine-d46 be efficiently extracted from biological matrices for lipidomic studies?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its speed and reproducibility. Homogenize the sample with chloroform-methanol (1:2 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, separate the chloroform layer (containing lipids) from the methanolic layer (non-lipids). This protocol minimizes lipid degradation and is adaptable to diverse biological tissues .

Q. What methodological considerations are critical for accurately quantifying this compound in heterogeneous lipid mixtures?

  • Methodological Answer : Use a phosphatidylcholine-specific assay kit with enzymatic or colorimetric detection. Key steps include:

  • Preparing a standard curve with serial dilutions of deuterated phosphatidylcholine.
  • Running samples and standards in duplicate to account for variability.
  • Subtracting background signals (e.g., from non-lipid contaminants) to improve accuracy.
  • Diluting samples exceeding the standard curve range and re-assaying to avoid saturation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the phase behavior of this compound in model membrane systems under varying thermodynamic conditions?

  • Methodological Answer :

Sample Preparation : Form unilamellar vesicles or lipid bilayers using hydration and extrusion techniques. Ensure homogeneity via dynamic light scattering (DLS).

Thermodynamic Manipulation : Use differential scanning calorimetry (DSC) to monitor phase transitions (e.g., gel-to-liquid crystalline) under controlled temperature gradients.

Structural Analysis : Employ cryo-electron microscopy or small-angle X-ray scattering (SAXS) to resolve bilayer thickness and lipid packing.

Data Interpretation : Correlate phase behavior with acyl chain length (C12:0) and deuterium isotope effects on membrane fluidity .

Q. What strategies are recommended for reconciling contradictory data on the temperature-dependent stability of this compound in mixed lipid systems?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (e.g., pH, ionic strength) to rule out procedural variability.
  • Cross-Validation : Compare results across complementary techniques (e.g., NMR for molecular dynamics vs. fluorescence anisotropy for membrane order).
  • Systematic Variable Isolation : Test individual factors (e.g., deuterium substitution, lipid headgroup interactions) to isolate their contributions to stability discrepancies .

Q. How does this compound interact with nanomaterials, and how can these interactions be experimentally characterized?

  • Methodological Answer :

  • Interaction Studies : Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to quantify binding kinetics between lipid bilayers and nanoparticles.
  • Optical Monitoring : Employ polarized light microscopy to observe nanoparticle-induced disruptions in liquid crystal (LC) alignment, as seen in phospholipid-coated gold nanoparticle systems.
  • Quantitative Analysis : Measure changes in optical birefringence or transmission to infer alterations in lipid-nanomembrane affinity .

Data Analysis & Quality Control

Q. What statistical approaches are essential for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Replicate Analysis : Perform triplicate measurements to calculate mean values and standard deviations, reducing random error.
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points.
  • Normalization : Normalize signals to internal controls (e.g., deuterated lipid standards) to account for inter-assay variability .

Q. How should researchers optimize sample preparation to minimize artifacts in studies using deuterated phosphatidylcholines?

  • Methodological Answer :

  • Solvent Selection : Use deuterated solvents (e.g., D₂O) to prevent isotopic exchange during lipid hydration.
  • Storage Conditions : Store lipid stocks at -20°C in inert atmospheres (argon/nitrogen) to avoid oxidation.
  • Handling Protocols : Avoid vortexing; instead, gently mix lipid suspensions to prevent vesicle rupture or fusion .

Experimental Design & Validation

Q. What controls are necessary when studying the isotopic effects of deuterium in this compound?

  • Methodological Answer :

  • Isotopic Controls : Include non-deuterated L-α-Dilauroyl Phosphatidylcholine in parallel experiments to isolate isotope-specific effects.
  • Blank Subtraction : Use lipid-free buffers to account for solvent or detector background signals.
  • Stability Assays : Monitor deuterium retention over time via mass spectrometry to ensure isotopic integrity during long-term studies .

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